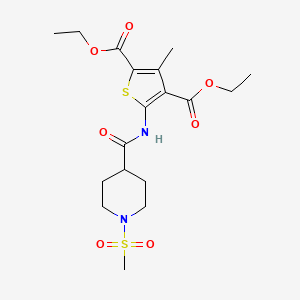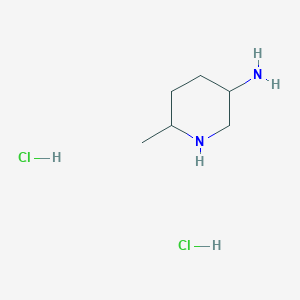
6-Methylpiperidin-3-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpiperidin-3-amine is a chemical compound with the molecular formula C6H14N2 and a molecular weight of 114.19 . It is used in the pharmaceutical industry and is present in more than twenty classes of pharmaceuticals . It is also used as a key intermediate for the antibacterial agent balofloxacin and as PCAF and GCN5 inhibitors to treat cancer .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Molecular Structure Analysis
The molecular structure of 6-Methylpiperidin-3-amine consists of a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for N-Methylpiperidin-3-amine dihydrochloride is VEXIRMPBAHTVNL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methylpiperidin-3-amine include a density of 0.9±0.1 g/cm3 and a boiling point of 170.0±8.0 °C at 760 mmHg . The exact mass is 114.115700 and the LogP is 0.08 .科学的研究の応用
Drug Synthesis and Design
6-Methylpiperidin-3-amine dihydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often found in drugs that target the central nervous system. The compound’s amine group can be easily modified, making it a versatile precursor for the synthesis of a wide range of therapeutic agents, including antipsychotics, antidepressants, and analgesics .
Biological Activity Modulation
The piperidine derivatives are known to modulate biological activity. They can act as enzyme inhibitors or receptor agonists/antagonists. This compound, with its structural flexibility, can be used to create derivatives that fine-tune the activity of biological targets, potentially leading to the development of new treatments for diseases like Alzheimer’s or Parkinson’s .
Chemical Synthesis Methodology
In the field of organic chemistry, 6-Methylpiperidin-3-amine dihydrochloride serves as a starting material for the development of new synthetic methodologies. Researchers utilize it to explore novel reactions and pathways, which can lead to the efficient creation of complex molecules. This has implications not only for drug development but also for the synthesis of materials and chemicals with unique properties .
Pharmacological Research
Piperidine derivatives, including 6-Methylpiperidin-3-amine dihydrochloride, are present in more than twenty classes of pharmaceuticals. They are extensively studied for their pharmacological applications, such as their role in treating hypertension, cancer, viral infections, and more. This compound’s derivatives are being investigated for their potential as multi-target drugs .
Material Science
The structural characteristics of 6-Methylpiperidin-3-amine dihydrochloride make it suitable for material science research. It can be used in the design of organic semiconductors, polymers, and other materials that require specific electronic or mechanical properties. Its incorporation into materials can impart enhanced stability, conductivity, or other desired features .
Analytical Chemistry
In analytical chemistry, 6-Methylpiperidin-3-amine dihydrochloride can be used as a standard or reagent in various assays and chemical analyses. Its well-defined structure and reactivity make it an excellent candidate for calibration standards in chromatography, spectrometry, and other analytical techniques .
将来の方向性
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field and potential for future developments.
特性
IUPAC Name |
6-methylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-2-3-6(7)4-8-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZAQJVZOSCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2956293.png)

![2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2956298.png)

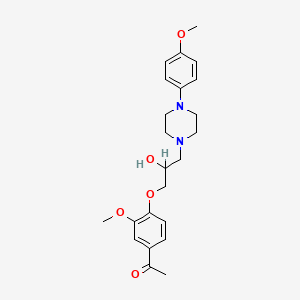
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2956305.png)


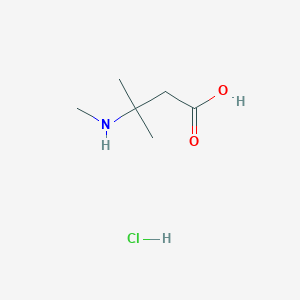
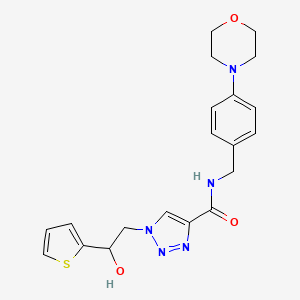
![1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2956311.png)
![8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2956312.png)
